5-Allyl-1,3-difluoro-2-methoxybenzene
Overview
Description
5-Allyl-1,3-difluoro-2-methoxybenzene is an organic compound with the molecular formula C10H10F2O It is a derivative of benzene, featuring allyl, difluoro, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-1,3-difluoro-2-methoxybenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the electrochemical synthesis of functionalized gem-difluoroalkenes via a defluorinative alkylation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency, scalability, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
5-Allyl-1,3-difluoro-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield halogenated or nitrated derivatives .
Scientific Research Applications
5-Allyl-1,3-difluoro-2-methoxybenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Allyl-1,3-difluoro-2-methoxybenzene involves its interaction with molecular targets and pathways. The difluoro and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. This compound can act as an electrophile or nucleophile in different reactions, depending on the conditions .
Comparison with Similar Compounds
Similar Compounds
- 5-Allyl-1,3-difluoro-2-hydroxybenzene
- 5-Allyl-1,3-difluoro-2-ethoxybenzene
- 5-Allyl-1,3-difluoro-2-methylbenzene
Uniqueness
5-Allyl-1,3-difluoro-2-methoxybenzene is unique due to the presence of both difluoro and methoxy groups, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
1,3-difluoro-2-methoxy-5-prop-2-enylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-3-4-7-5-8(11)10(13-2)9(12)6-7/h3,5-6H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUUOIALSCPYBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CC=C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228932 | |
Record name | Benzene, 1,3-difluoro-2-methoxy-5-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256471-77-8 | |
Record name | Benzene, 1,3-difluoro-2-methoxy-5-(2-propen-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256471-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-difluoro-2-methoxy-5-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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